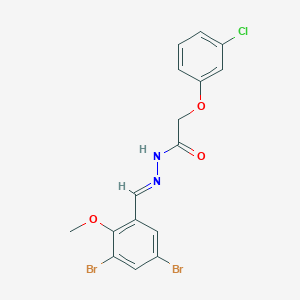

2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

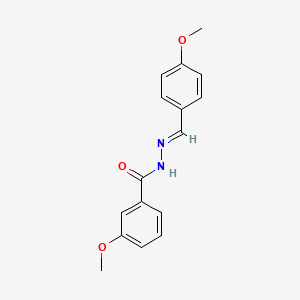

The synthesis of related compounds typically involves the condensation reactions of hydrazide with different aldehydes or ketones in the presence of suitable catalysts and conditions. For example, Bekircan, Ülker, and Menteşe (2015) detailed the synthesis of novel heterocyclic compounds derived from acetohydrazide, highlighting the crucial role of starting compounds and reaction conditions in determining the yield and purity of the synthesized compounds (Bekircan, Ülker, & Menteşe, 2015). Similarly, the synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate by Jia-ming (2009) provides insight into the condensation reactions involving acetohydrazide derivatives (Li Jia-ming, 2009).

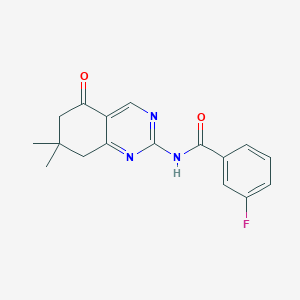

Molecular Structure Analysis

Crystal structure and molecular geometry analyses play a critical role in understanding the interactions and stabilities of such compounds. The crystal structure of related compounds has been elucidated through X-ray diffraction analysis, revealing important aspects like bond lengths, angles, and overall molecular conformation. For instance, the synthesis and crystal structure analysis of similar Schiff bases have provided insights into their stabilization mechanisms and molecular interactions (Dan Qu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies have shown that these compounds can participate in various chemical reactions, forming complexes with metals or undergoing cyclization to produce new heterocyclic compounds. The reactivity towards lipase and α-glucosidase inhibition, as demonstrated by compounds synthesized from acetohydrazide, highlights the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are crucial for determining the applicability of these compounds in various domains. For example, the solubility in different solvents and the thermal stability as determined by thermal gravimetric analysis (TGA) provide valuable information for their use in material science and pharmaceutical applications.

Chemical Properties Analysis

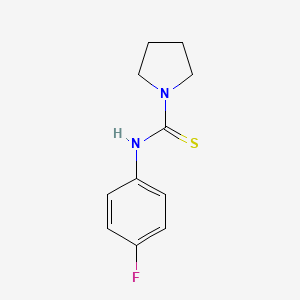

Chemical properties, such as acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are essential for understanding the behavior of these compounds in chemical syntheses and applications. The detailed vibrational analysis and non-linear optical (NLO) properties of related compounds, as explored through spectroscopic and computational studies, offer insights into their potential as NLO materials and in other applications (Ö. Tamer, D. Avcı, & Y. Atalay, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on synthesizing novel heterocyclic compounds derived from related acetohydrazide frameworks, investigating their structural properties through various spectroscopic and analytical techniques. For example, Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities, demonstrating the potential of these compounds in medicinal chemistry and enzyme inhibition studies Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to 2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide. These include investigations into their antimicrobial, antioxidant, and DNA-binding activities. For instance, Fekri and Zaky (2014) prepared complexes involving a structurally similar ligand and explored their antimicrobial and antioxidant activities, highlighting the potential application of such compounds in developing new antimicrobial agents and antioxidants Facile solid state ball milling as a green strategy to prepare 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes.

Molecular Docking and Enzyme Inhibition

The enzyme inhibition capabilities of similar compounds have been assessed through both experimental studies and molecular docking simulations. This approach helps in understanding the interaction between such compounds and biological targets, suggesting potential applications in drug design and discovery. Xue et al. (2022), for example, evaluated the xanthine oxidase inhibitory activities of a series of hydrazones, indicating their potential as novel inhibitors for therapeutic applications Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors.

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(5-11(17)6-14(16)18)8-20-21-15(22)9-24-13-4-2-3-12(19)7-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFCIJOKLOZGPB-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)